molecular formula C10H12O2 B14619365 Dispiro[2.2.2~6~.2~3~]decane-4,10-dione CAS No. 60582-70-9

Dispiro[2.2.2~6~.2~3~]decane-4,10-dione

Cat. No.: B14619365
CAS No.: 60582-70-9
M. Wt: 164.20 g/mol
InChI Key: ZFFLMKJWZYOZDG-UHFFFAOYSA-N
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Description

Dispiro[2.2.2~6~.2~3~]decane-4,10-dione (CAS 60582-70-9) is a bicyclic spiro compound characterized by two fused spiro junctions and two ketone functional groups. Its molecular formula is $ \text{C}{12}\text{H}{12}\text{O}_2 $, with a rigid, three-dimensional architecture formed by eight carbon atoms and four oxygen atoms arranged in interconnected cyclohexane and cyclopropane-like rings . The compound’s spirocyclic framework confers high structural rigidity, which influences its physicochemical properties, such as thermal stability, solubility, and reactivity.

Properties

CAS No.

60582-70-9

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

dispiro[2.2.26.23]decane-5,9-dione

InChI

InChI=1S/C10H12O2/c11-7-5-9(1-2-9)6-8(12)10(7)3-4-10/h1-6H2

InChI Key

ZFFLMKJWZYOZDG-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=O)C3(CC3)C(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dispiro[2.2.2~6~.2~3~]decane-4,10-dione typically involves the reaction of cyclopropane derivatives with suitable reagents under controlled conditions. One common method includes the reaction of dimethyl trans, trans-muconate with cyclopropane derivatives to form the desired dispiro compound . The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the dispiro structure.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Dispiro[2.2.2~6~.2~3~]decane-4,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the dispiro structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or hydrocarbons.

Scientific Research Applications

Dispiro[2.2.2~6~.2~3~]decane-4,10-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool for drug discovery and development . Additionally, in industry, it is used in the production of materials with specialized properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Dispiro[2.2.2~6~.2~3~]decane-4,10-dione involves its interaction with molecular targets through its reactive sites. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the desired chemical transformations. The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Dispiro[2.2.2~6~.2~3~]decane-4,10-dione and related spiro compounds:

Compound Name Molecular Formula Molecular Weight Key Features Notable Properties/Applications Reference
This compound $ \text{C}{12}\text{H}{12}\text{O}_2 $ 196.22 Dual spiro junctions, two ketone groups, rigid bicyclic framework High rigidity, potential material applications
Dispiro[3.1.3.1]decane-5,10-dione $ \text{C}{10}\text{H}{12}\text{O}_2 $ 164.20 Smaller spiro system, single ketone group Studied for gas-phase ion energetics
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione $ \text{C}{14}\text{H}{15}\text{N}2\text{O}2 $ 243.28 Nitrogen-containing spiro system, aryl substituent Melting point: 73–74°C; synthetic intermediate
Dispiro[5.1.5.1]tetradecane-7,14-dione $ \text{C}{14}\text{H}{20}\text{O}_2 $ 220.30 Larger spiro framework, dual ketones Higher molecular weight, thermal stability
8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione $ \text{C}{14}\text{H}{14}\text{O}_4 $ 246.26 Oxygen-containing spiro rings, phenyl group Potential crystallinity due to aryl substituent

Structural and Functional Analysis:

Ring Size and Rigidity: The target compound’s compact spiro system (two fused 6-membered rings) contrasts with Dispiro[3.1.3.1]decane-5,10-dione’s smaller framework, which may reduce steric hindrance but limit thermal stability .

Heteroatom Influence :

  • Nitrogen-containing analogs (e.g., 6-phenyl-6,9-diazaspiro[4.5]decane-8,10-dione) demonstrate altered reactivity due to basic amine groups, enabling applications in pharmaceutical synthesis . Oxygen-containing spiro compounds (e.g., 8-phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione) may exhibit stronger hydrogen bonding, affecting crystallinity .

Substituent Effects :

  • Aryl groups (e.g., phenyl in 5a–f) increase melting points and crystallinity compared to alkyl-substituted derivatives, as seen in the 73–183°C range for diazaspiro compounds . The target compound’s lack of polar substituents may result in lower solubility in aqueous media .

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